5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(19-12-6-2-1-3-7-12)15-10-11-16(22-15)18-20-13-8-4-5-9-14(13)23-18/h1-11H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTKNHGMSLAVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxylic acid derivatives. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxaldehyde in the presence of a base such as piperidine in ethanol.
Cyclization Reactions: Cyclization of 2-aminobenzenethiol with thiophene-2-carboxylic acid in the presence of dehydrating agents like polyphosphoric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzothiazole moiety can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide involves interaction with specific molecular targets:
Comparison with Similar Compounds
Nitrothiophene Carboxamides
Trifluoromethyl-Substituted Thiophenes
- N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide
Benzothiazole Derivatives with Cytotoxic Activity
Triazole-Benzothiazole Hybrids
- 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole Derivatives Activity: 6-Fluoro and 6-methyl substituents on benzothiazole show potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, comparable to ampicillin .
Impact of Substituents on Activity
- Electron-Withdrawing Groups (NO$2$, CF$3$): Enhance antibacterial activity by increasing electrophilicity and target binding .
- Halogenation (Cl, F) : Improves cytotoxicity and metabolic stability, as seen in anticancer compounds .
- Benzothiazole Modifications : Substituents at the 6-position (e.g., fluoro, methyl) significantly influence antibacterial and antitubercular potency .
Biological Activity
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, including the benzothiazole and thiophene moieties, contribute significantly to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Structural Characteristics
The compound is characterized by the following structural components:
- Benzothiazole Ring : Known for its role in enhancing biological activity through interactions with various biomolecules.
- Thiophene Carboxamide : Contributes to the compound's chemical reactivity and potential for enzyme inhibition.
- Phenyl Group : Enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the benzothiazole moiety was found to enhance the interaction with bacterial targets, leading to increased potency.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it induces apoptosis and inhibits cell proliferation through several mechanisms, including:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
Case Study: In Vitro Cancer Cell Studies
In vitro studies on lung cancer cell lines (A549 and HCC827) revealed that this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The compound's ability to inhibit tumor growth was further confirmed in xenograft models.
Anti-inflammatory Activity
Preliminary studies suggest that this compound possesses anti-inflammatory properties by modulating cytokine production. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
